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Core Science & Biosynthesis

Foundational

4-Cyclopropoxy-2-fluoroaniline: A Strategic Building Block in Modern Kinase Inhibitor Discovery

An In-depth Technical Guide for Drug Development Professionals Executive Summary: In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to enhancing the ef...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary: In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to enhancing the efficacy, selectivity, and pharmacokinetic profiles of novel drug candidates. 4-Cyclopropoxy-2-fluoroaniline has emerged as a highly valuable pharmaceutical intermediate, particularly in the synthesis of targeted therapies such as tyrosine kinase inhibitors. This technical guide elucidates the strategic importance of this molecule, detailing its synthesis, physicochemical properties, and core applications. By synergistically combining the metabolic stability conferred by a cyclopropoxy group with the unique electronic properties of an ortho-fluorine atom, this aniline derivative provides a potent scaffold for engaging with the hinge region of kinase active sites, making it a cornerstone intermediate for the next generation of oncology therapeutics.

The Strategic Value of Fluorinated and Cyclopropylated Scaffolds

The design of potent and selective kinase inhibitors often hinges on the molecule's ability to form key interactions within the ATP-binding pocket of the target enzyme. Two modifications have become particularly powerful in achieving desired drug-like properties: fluorination and the introduction of small, strained ring systems like cyclopropane.

  • The Role of Fluorine: The introduction of fluorine, the most electronegative element, into a drug candidate can have profound effects. An ortho-fluoro substituent on an aniline ring, as seen in our topic molecule, lowers the pKa of the aniline nitrogen. This modulation is critical because it can decrease the basicity, reducing off-target toxicities associated with hERG channel binding while maintaining the hydrogen-bonding capabilities necessary for interacting with the kinase hinge region. Furthermore, the carbon-fluorine bond is exceptionally strong, enhancing metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]

  • The Advantage of the Cyclopropyl Group: The cyclopropyl moiety is a versatile functional group in drug design. It is a rigid, conformationally constrained ring that can improve binding affinity by reducing the entropic penalty upon binding to a target. As a "bioisostere" for larger or more flexible alkyl groups, it increases lipophilicity—aiding membrane permeability—while its strained nature makes it resistant to metabolic degradation, thus improving the pharmacokinetic profile of the final active pharmaceutical ingredient (API).[2]

4-Cyclopropoxy-2-fluoroaniline is a quintessential example of "molecular Lego," a building block that combines these two powerful motifs to create a privileged scaffold for kinase inhibitor synthesis.

Physicochemical and Structural Profile

The unique arrangement of substituents in 4-Cyclopropoxy-2-fluoroaniline dictates its utility in synthesis. Its key properties are summarized below.

PropertyValueSource
CAS Number 893739-89-4[2][3]
Molecular Formula C₉H₁₀FN[3]
Molecular Weight 151.18 g/mol [3]
IUPAC Name 4-cyclopropyl-2-fluoroaniline
XLogP3 2.3
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Storage Conditions 2-8°C, sealed in dry, dark place[3]

The electron-withdrawing fluorine atom at the ortho position significantly influences the nucleophilicity of the amine, making it a suitable reactant for nucleophilic aromatic substitution (SNAr) reactions on electron-deficient heterocyclic cores—a common strategy for building kinase inhibitors.

Synthesis and Manufacturing Considerations

The industrial synthesis of 4-Cyclopropoxy-2-fluoroaniline is designed for efficiency and scalability. While specific proprietary methods may vary, a robust and field-proven approach involves a two-step process starting from a readily available precursor like 2,4-difluoronitrobenzene.

Logical Workflow for Synthesis

The synthesis hinges on two fundamental transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The highly activated fluorine atom at the 4-position of 2,4-difluoronitrobenzene is selectively displaced by the cyclopropoxide anion. The ortho-fluorine remains, as it is less activated by the nitro group.

  • Nitro Group Reduction: The intermediate, 4-cyclopropoxy-2-fluoronitrobenzene, is then reduced to the target aniline. This is typically achieved through catalytic hydrogenation, a clean and high-yielding method.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction start 2,4-Difluoronitrobenzene + Cyclopropanol reagents1 Base (e.g., NaH) Solvent (e.g., THF/DMF) start->reagents1 intermediate 4-Cyclopropoxy-2-fluoronitrobenzene reagents1->intermediate catalyst Catalyst (e.g., Pd/C) H2 Gas or Transfer Agent intermediate->catalyst product 4-Cyclopropoxy-2-fluoroaniline catalyst->product

Caption: Synthetic workflow for 4-Cyclopropoxy-2-fluoroaniline.

Experimental Protocol: Synthesis of 4-Cyclopropoxy-2-fluoroaniline

This protocol is a representative methodology based on established chemical principles for analogous compounds.

Part A: Synthesis of 4-Cyclopropoxy-2-fluoronitrobenzene (Intermediate)

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation: Cool the solvent to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Slowly add cyclopropanol (1.1 eq.) via syringe. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature to ensure complete formation of sodium cyclopropoxide.

    • Causality: The formation of the alkoxide is crucial as it is a much stronger nucleophile than the corresponding alcohol, enabling the subsequent SNAr reaction.

  • SNAr Reaction: Cool the reaction mixture back to 0°C. Add a solution of 2,4-difluoronitrobenzene (1.0 eq.) in THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure intermediate.

Part B: Synthesis of 4-Cyclopropoxy-2-fluoroaniline (Final Product)

  • Setup: To a hydrogenation vessel, add the intermediate 4-cyclopropoxy-2-fluoronitrobenzene (1.0 eq.) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

    • Causality: Pd/C is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups to anilines. It offers high yield and clean conversion.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas (H₂). Pressurize the vessel with H₂ (typically 50-100 psi) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-Cyclopropoxy-2-fluoroaniline, which can be used directly or further purified if necessary.

Core Application in Kinase Inhibitor Synthesis

4-Cyclopropoxy-2-fluoroaniline is a quintessential "hinge-binding" fragment. Its primary application is in the synthesis of Type I and Type II kinase inhibitors, which target the ATP-binding site. A common synthetic strategy involves the coupling of this aniline with a heterocyclic core, often via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination. This creates a diaryl ether or diaryl amine linkage, which is a hallmark of many potent kinase inhibitors, including those targeting c-Met and VEGFR.

Logical Workflow for Kinase Inhibitor Scaffold Synthesis

G cluster_0 Coupling Reaction reactant1 4-Cyclopropoxy-2-fluoroaniline conditions Conditions: Base (e.g., K2CO3, DIEA) Solvent (e.g., NMP, DMAc) Heat reactant1->conditions reactant2 Electrophilic Heterocycle (e.g., 4-Chloroquinoline derivative) reactant2->conditions product Diaryl Ether/Amine Kinase Inhibitor Core conditions->product

Caption: General workflow for incorporating the aniline into a kinase inhibitor core.

Experimental Protocol: Synthesis of a Diaryl Ether Kinase Inhibitor Precursor

This protocol is a representative SNAr coupling methodology based on the synthesis of c-Met inhibitors as described in patent literature.

  • Setup: In a reaction vial, combine 4-Cyclopropoxy-2-fluoroaniline (1.1 eq.), the heterocyclic electrophile (e.g., a 4-chloro-6,7-dimethoxyquinoline, 1.0 eq.), and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent: Add a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc).

    • Causality: These solvents are excellent for SNAr reactions as they can dissolve the reactants and salts while remaining stable at the high temperatures required to drive the reaction to completion.

  • Reaction: Seal the vial and heat the mixture to 120-150°C with stirring.

  • Monitoring: Monitor the formation of the product by LC-MS. The reaction may take 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water and a non-polar solvent like hexane or ether to remove impurities. The crude product can be further purified by recrystallization or flash column chromatography to yield the desired diaryl ether/amine precursor, ready for subsequent synthetic transformations.

Conclusion and Future Outlook

4-Cyclopropoxy-2-fluoroaniline is more than a simple intermediate; it is a testament to rational drug design. By combining the metabolic robustness of a cyclopropoxy group with the pKa-modulating and hinge-binding potential of a 2-fluoroaniline, it provides a pre-optimized fragment for rapid entry into potent kinase inhibitor scaffolds. Its strategic value is particularly evident in the pursuit of inhibitors for challenging targets like c-Met and VEGFR, which are central to tumor angiogenesis and metastasis. As the demand for highly selective and durable targeted therapies continues to grow, the role of intelligently designed intermediates like 4-Cyclopropoxy-2-fluoroaniline will only become more critical in the drug development pipeline.

References

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  • PubChem. 4-Cyclopropyl-2-fluoroaniline. National Center for Biotechnology Information. [Link]

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Sources

Protocols & Analytical Methods

Method

Buchwald-Hartwig amination conditions for 4-Cyclopropoxy-2-fluoroaniline

An Application Guide to the Buchwald-Hartwig Amination of 4-Cyclopropoxy-2-fluoroaniline Abstract The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Buchwald-Hartwig Amination of 4-Cyclopropoxy-2-fluoroaniline

Abstract

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where aryl amines are ubiquitous structural motifs.[1] The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging these bonds, largely supplanting harsher, classical methods due to its broad substrate scope and functional group tolerance.[2] This guide provides a detailed examination of the application of Buchwald-Hartwig amination to 4-Cyclopropoxy-2-fluoroaniline, a substrate of increasing interest in medicinal chemistry. The presence of an electron-donating cyclopropoxy group and a sterically demanding, electron-withdrawing ortho-fluoro substituent presents unique challenges that necessitate careful optimization of catalytic conditions. We will dissect the mechanistic underpinnings of the reaction, provide a rationale for the selection of catalysts, ligands, and bases, and present a robust, optimized protocol for researchers, scientists, and drug development professionals.

Mechanistic Overview: The Engine of C-N Bond Formation

The Buchwald-Hartwig amination operates via a catalytic cycle involving a Palladium(0) active species.[3] Understanding this cycle is critical for rational troubleshooting and condition optimization. The generally accepted mechanism proceeds through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5]

  • Oxidative Addition: The cycle initiates with the insertion of the active L-Pd(0) catalyst into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.[1] This is often the rate-determining step, especially for less reactive aryl chlorides.

  • Ligand Exchange & Deprotonation: The amine (R-NH2) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.[2] The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to degrade sensitive functional groups on the substrates.[3]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[3] This step can be accelerated by using bulky, electron-rich ligands that promote the reductive elimination.[3]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) pd2_oa L-Pd(II)(Ar)(X) (Oxidative Addition Complex) pd0->pd2_oa Ar-X (Oxidative Addition) pd2_amido L-Pd(II)(Ar)(NHR) (Amido Complex) pd2_oa->pd2_amido + RNH₂ - HX (via Base) pd2_amido->pd0 Ar-NHR (Reductive Elimination)

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Considerations for a Challenging Substrate

4-Cyclopropoxy-2-fluoroaniline is an electronically and sterically complex nucleophile. A successful coupling strategy must account for these distinct features.

  • Electronic Effects: The cyclopropoxy group at the 4-position is electron-donating, increasing the electron density of the aniline ring and enhancing its nucleophilicity. However, the ortho-fluoro group is strongly electron-withdrawing, which can decrease the amine's basicity and nucleophilicity.[6]

  • Steric Hindrance: The ortho-fluoro group presents significant steric bulk around the nitrogen atom. This steric clash can hinder the amine's approach to the palladium center, potentially slowing down the reaction.

These competing factors necessitate the use of a highly active catalyst system. The key to success lies in the judicious selection of the phosphine ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are exceptionally effective for such challenging substrates.[1][7] Their steric bulk facilitates the final reductive elimination step, while their electron-donating nature promotes the initial oxidative addition.[3]

Optimization of Reaction Conditions

To develop a robust protocol, a systematic screening of catalysts, ligands, bases, and solvents is essential. The following table summarizes a typical optimization study for the coupling of 4-Cyclopropoxy-2-fluoroaniline with a generic aryl bromide (e.g., 4-Bromotoluene).

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2.5)NaOt-Bu (1.4)Toluene10092
2Pd(OAc)₂ (2)XPhos (4)NaOt-Bu (1.4)Toluene10088
3Pd₂(dba)₃ (1)RuPhos (2.5)NaOt-Bu (1.4)Toluene10085
4Pd₂(dba)₃ (1)BrettPhos (2.5)NaOt-Bu (1.4)Toluene10090
5Pd₂(dba)₃ (1)XPhos (2.5)LHMDS (1.4)Toluene10075
6Pd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (2.0)Dioxane11068
7Pd₂(dba)₃ (1)XPhos (2.5)Cs₂CO₃ (2.0)Dioxane11072
8G3 XPhos (2) (Precatalyst) NaOt-Bu (1.4) Toluene 100 95

Analysis of Optimization:

  • Ligand Choice: Bulky biarylphosphine ligands (Entries 1, 3, 4) consistently outperform less specialized ligands. XPhos and BrettPhos show excellent activity.[7]

  • Base Selection: The strong, non-nucleophilic base Sodium tert-butoxide (NaOt-Bu) provides the highest reaction rates and yields.[8] Weaker inorganic bases like K₃PO₄ and Cs₂CO₃ are less effective for this challenging transformation, likely due to inefficient deprotonation of the sterically hindered amine.[3]

  • Palladium Source: While both Pd₂(dba)₃ and Pd(OAc)₂ are effective, the use of a well-defined, air-stable palladacycle precatalyst like G3 XPhos (Entry 8) offers superior reproducibility, faster activation, and often higher yields by ensuring a consistent L:Pd ratio.[9]

  • Solvent System: Aprotic, non-polar solvents like toluene and dioxane are standard.[10] Toluene is often preferred for its ability to azeotropically remove traces of water and its wide temperature range.[8]

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of 4-Cyclopropoxy-2-fluoroaniline with an aryl bromide using the optimized conditions identified above.

Materials and Reagents:

  • Aryl bromide (1.0 equiv)

  • 4-Cyclopropoxy-2-fluoroaniline (1.2 equiv)

  • XPhos Pd G3 (Buchwald precatalyst, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

Experimental_Workflow arrow arrow start Start: Oven-Dried Reaction Vessel reagents Add Solids: Aryl Bromide, NaO-t-Bu, XPhos Pd G3 Precatalyst start->reagents seal Seal Vessel with Septum reagents->seal inert Evacuate and Backfill with Inert Gas (3x) seal->inert add_liquids Add Anhydrous Toluene followed by 4-Cyclopropoxy-2-fluoroaniline via Syringe inert->add_liquids react Heat to 100 °C with Vigorous Stirring add_liquids->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor cool Cool to Room Temperature monitor->cool quench Quench with Saturated Aqueous NH₄Cl cool->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Combined Organics with Brine extract->wash dry Dry over Na₂SO₄, Filter, and Concentrate wash->dry purify Purify by Flash Column Chromatography dry->purify end End: Isolated Product purify->end

Figure 2: Step-by-step experimental workflow for the amination reaction.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), sodium tert-butoxide (1.4 mmol, 134 mg), and XPhos Pd G3 (0.02 mmol, 17 mg). The solids should be weighed and transferred in a glovebox or under a positive flow of inert gas.[11]

  • Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Reagent Addition: Through the septum, add anhydrous toluene (5 mL) via syringe. Stir the resulting suspension for 2 minutes. Then, add 4-Cyclopropoxy-2-fluoroaniline (1.2 mmol, 200 mg) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for the required time (typically 4-24 hours).[12]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).[12]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-aryl product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd source or ligand degradation).2. Insufficiently inert atmosphere (oxygen poisoning).3. Poor quality base or solvent.1. Use a fresh, high-quality precatalyst. Ensure ligand is stored under inert gas.2. Improve degassing procedure (e.g., freeze-pump-thaw cycles for solvent).3. Use freshly opened anhydrous solvent. Use freshly purchased, high-purity NaOt-Bu.
Formation of Hydrodehalogenation Side Product 1. Presence of water in the reaction.2. β-hydride elimination pathway is competitive.[2]1. Use scrupulously dry reagents and solvents. Consider adding molecular sieves.2. This is less common with anilines but can occur. Re-screen ligands; sometimes a different ligand can suppress this pathway.
Dark Black/Precipitated Palladium Catalyst has decomposed and crashed out of solution.1. Ensure temperature is not too high.2. Check for impurities in starting materials.3. A different ligand or solvent system may be required to stabilize the catalyst.[10]
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Steric hindrance is too great for the chosen catalyst system.1. Increase reaction time. If stable, incrementally increase the temperature.2. Screen other "second-generation" or "third-generation" Buchwald ligands (e.g., AdBrettPhos) designed for highly hindered substrates. Increase catalyst loading to 3-5 mol%.

References

  • Name-Reaction.com. Buchwald-Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

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  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Torre, M., et al. (2007). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Synlett. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • C. J. A. Warner, et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]

  • Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • Warner, C. J. A., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Brusoe, A. T., & Hartwig, J. F. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. [Link]

  • Boudina, A., et al. (2021). Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]

  • PharmaBlock. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]

  • ResearchGate. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Brusoe, A. T., & Hartwig, J. F. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. eScholarship. [Link]

  • University of Strathclyde. (2016). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • P. M. S. D. Cal, et al. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • Organic Chemistry Data. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Janowski, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

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Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution using 4-Cyclopropoxy-2-fluoroaniline

Abstract This technical guide provides an in-depth exploration of the Nucleophilic Aromatic Substitution (SNAr) reaction, specifically focusing on the versatile yet challenging substrate, 4-Cyclopropoxy-2-fluoroaniline....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the Nucleophilic Aromatic Substitution (SNAr) reaction, specifically focusing on the versatile yet challenging substrate, 4-Cyclopropoxy-2-fluoroaniline. While SNAr reactions are a cornerstone of modern synthetic chemistry for forging carbon-heteroatom bonds, the reactivity of electron-rich aromatic systems presents unique challenges. This document elucidates the mechanistic principles governing SNAr reactions, analyzes the specific electronic characteristics of 4-Cyclopropoxy-2-fluoroaniline, and offers detailed, field-proven protocols for its successful implementation in synthetic workflows. We address the causality behind experimental choices, from solvent and base selection to reaction monitoring and troubleshooting, to empower researchers in pharmaceutical and materials science with a robust framework for utilizing this valuable building block.

The Scientific Framework of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution is a fundamental substitution reaction where a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike the more common electrophilic aromatic substitution, the SNAr pathway requires the aromatic ring to be electron-deficient to act as an electrophile.[2][3] The reaction typically proceeds through a two-step addition-elimination mechanism.[4][5]

1.1 The Addition-Elimination Mechanism

The accepted mechanism involves two distinct steps:

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][4] This initial attack temporarily disrupts the aromaticity of the ring, making it the slow, rate-determining step of the reaction.[2][6]

  • Leaving Group Elimination (Fast Step): The aromaticity is restored through the rapid expulsion of the leaving group.[2][6]

SNAr_Mechanism

Figure 1: The general Addition-Elimination mechanism of SNAr.

1.2 Critical Factors Influencing SNAr Reactivity

Several factors dictate the feasibility and rate of an SNAr reaction:

  • Leaving Group: The leaving group's ability to stabilize a negative charge and its electronegativity are crucial. For halogens, the reactivity order is F > Cl ≈ Br > I.[1][2] This is inverted from Sₙ2 reactions because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon exceptionally electrophilic and accelerating the rate-determining nucleophilic attack.[1][7]

  • Ring Substituents: The presence of strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -C(O)R, is paramount. These groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[8][9] Substituents in the meta position offer no such resonance stabilization and are therefore not activating.[8][9]

  • Nucleophile: A strong nucleophile is generally required. Common examples include amines, alkoxides, thiolates, and stabilized carbanions.[1]

  • Solvent: Polar aprotic solvents like DMSO, DMF, and NMP are standard choices. They effectively solvate cations but poorly solvate the anionic nucleophile, enhancing its reactivity.[10]

Reactivity Profile of 4-Cyclopropoxy-2-fluoroaniline

The structure of 4-Cyclopropoxy-2-fluoroaniline presents a unique set of electronic properties that deviate from a typical, highly activated SNAr substrate.

  • Leaving Group: The fluorine atom at the C2 position is an ideal leaving group for an SNAr reaction.

  • Ring Substituents: The substrate possesses two electron-donating groups (EDGs): an amino (-NH₂) group at C1 (ortho to the fluorine) and a cyclopropoxy (-OcPr) group at C4 (para to the fluorine). Both groups donate electron density into the aromatic ring, making it more nucleophilic and less electrophilic. This deactivates the ring towards nucleophilic attack, presenting the primary challenge for this transformation.

Substrate_Analysis

Figure 2: Electronic contributions of substituents in the target molecule.

Due to the electron-rich nature of the ring, SNAr reactions with this substrate typically require more forcing conditions (e.g., higher temperatures, stronger bases, or longer reaction times) compared to substrates bearing EWGs. However, its structural motifs are highly desirable in medicinal chemistry, making the development of robust protocols essential.[11]

Experimental Protocols

The following protocols are designed as self-validating systems, providing a clear methodology for achieving successful SNAr reactions with 4-Cyclopropoxy-2-fluoroaniline.

3.1 Protocol: SNAr with a Secondary Amine (Morpholine)

This protocol details the reaction with a common amine nucleophile, which is broadly applicable to other secondary amines.

Objective: To synthesize 4-cyclopropoxy-N-morpholino-2-aniline by displacing the fluorine atom of 4-Cyclopropoxy-2-fluoroaniline with morpholine.

Materials and Reagents:

ReagentCAS No.MW ( g/mol )EquivalentsAmount
4-Cyclopropoxy-2-fluoroaniline1207167-79-1167.191.01.0 g (5.98 mmol)
Morpholine110-91-887.121.50.78 g (8.97 mmol)
Potassium Carbonate (K₂CO₃)584-08-7138.212.01.65 g (11.96 mmol)
Dimethyl Sulfoxide (DMSO)67-68-578.13-15 mL

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Cyclopropoxy-2-fluoroaniline (1.0 g, 5.98 mmol) and anhydrous potassium carbonate (1.65 g, 11.96 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMSO (15 mL) to the flask, followed by morpholine (0.78 g, 8.97 mmol). Causality Note: K₂CO₃ acts as a base to neutralize the HF by-product, driving the reaction to completion. DMSO is used as a polar aprotic solvent to enhance the nucleophilicity of the amine.

  • Heating and Monitoring: Heat the reaction mixture to 120 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours. Self-Validation: A new, more polar spot should appear on the TLC plate, corresponding to the product.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure product.

Workflow

Figure 3: General experimental workflow for the SNAr protocol.

Data Interpretation and Troubleshooting

A successful reaction will show the disappearance of the starting material and the emergence of a single major product peak in the LC-MS, with the expected mass increase. ¹H NMR will confirm the incorporation of the nucleophile and the absence of the C-F coupling.

ProblemPossible Cause & Solution
No or Low Conversion Cause: Insufficient temperature or reaction time. The electron-rich ring requires significant thermal energy. Solution: Increase the temperature to 130-140 °C. If conversion is still low after 24h, consider a stronger base like Cs₂CO₃.[11]
Multiple Side Products Cause: Potential for N-alkylation of the aniline starting material or product by another molecule. Decomposition at high temperatures. Solution: Lower the reaction temperature and extend the reaction time. Ensure an inert atmosphere (N₂) to prevent oxidative side reactions.
Difficult Purification Cause: The polarity of the product may be similar to that of the starting material or by-products. Residual DMSO can complicate purification. Solution: Use a more efficient chromatography gradient. Ensure thorough washing during workup to remove most of the DMSO.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • 4-Cyclopropoxy-2-fluoroaniline: Aniline derivatives are toxic and can be absorbed through the skin.[12] Avoid inhalation, ingestion, and skin contact. Refer to the Material Safety Data Sheet (MSDS) before use.[13][14]

  • Solvents: DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Bases: Potassium carbonate is an irritant. Avoid creating and inhaling dust.

  • Heating: Use a well-maintained oil bath and ensure the reaction is properly clamped and secured.

Conclusion

The nucleophilic aromatic substitution of 4-Cyclopropoxy-2-fluoroaniline is a challenging yet highly valuable transformation for accessing complex molecular architectures. Despite the deactivating effects of its electron-donating substituents, the reaction can be driven to completion with carefully selected conditions, particularly elevated temperatures and appropriate base selection. The protocols and insights provided in this guide offer a comprehensive framework for researchers to confidently and successfully employ this substrate in their synthetic endeavors, enabling the development of novel compounds in drug discovery and beyond.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. [Link]

  • PrepChem.com. Synthesis of 4-chloro-2-fluoroaniline. [Link]

  • Allschool. Aromatic Nucleophilic Substitution mechanism(SNAr) in Haloarenes. YouTube. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Green Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • Leah4sci. Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Professor Dave Explains. Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Chad's Prep. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Thieme. One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. [Link]

  • ACS Publications. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • Loba Chemie. 2-FLUOROANILINE FOR SYNTHESIS MSDS. [Link]

Sources

Method

Application Note: Precision Diazotization of 4-Cyclopropoxy-2-fluoroaniline

Executive Summary Target Molecule: 4-Cyclopropoxy-2-fluoroaniline (CAS: 1391062-47-7 / Analogues) Primary Challenge: The cyclopropyl ether moiety is acid-sensitive.[1][2] Standard diazotization conditions (strong mineral...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Cyclopropoxy-2-fluoroaniline (CAS: 1391062-47-7 / Analogues) Primary Challenge: The cyclopropyl ether moiety is acid-sensitive.[1][2] Standard diazotization conditions (strong mineral acid, pH < 1) pose a significant risk of acid-catalyzed ring opening (rearrangement to allyl/propyl derivatives), degrading yield and purity. Solution: This guide prioritizes a Non-Aqueous Organic Nitrite Protocol (Doyle Method) to circumvent aqueous acidity, ensuring the integrity of the cyclopropyl ring while efficiently generating the diazonium species. A modified aqueous protocol is provided as a secondary alternative for specific scale-up needs.

Part 1: Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate, 4-Cyclopropoxy-2-fluoroaniline , presents a "push-pull" electronic environment:

  • Amino Group (-NH₂): The reaction center, highly nucleophilic.

  • Fluorine (Ortho): Inductively electron-withdrawing but capable of resonance donation. It slightly deactivates the amine compared to aniline but stabilizes the resulting diazonium cation via the "fluorine effect" (electrostatic stabilization).

  • Cyclopropoxy Group (Para): A strong resonance donor. Crucially, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). In the presence of strong Brønsted acids (HCl, H₂SO₄), the ether oxygen can be protonated, triggering a ring-opening rearrangement to an allyl cation or nucleophilic capture (e.g., by Cl⁻), destroying the pharmacophore.

The Stability-Reactivity Trade-off

Traditional diazotization relies on generating the nitrosonium ion (


) from sodium nitrite in strong acid. For this substrate, the acid concentration must be minimized.
  • Path A (Desired):

    
    
    
  • Path B (Side Reaction):

    
    
    

Recommendation: Use tert-butyl nitrite (


-BuONO) in organic solvent (Acetonitrile) with a mild Lewis acid (

). This generates the reactive nitrosonium species in situ without a high concentration of free protons.

Part 2: Experimental Protocols

Protocol A: Non-Aqueous Diazotization (The "Doyle" Method)

Status: Recommended (High Fidelity, High Yield) Mechanism: Organic nitrites act as the NO source; Boron trifluoride acts as the Lewis acid promoter and traps the diazonium as the stable tetrafluoroborate salt.

Reagents & Equipment[3][4][5][6]
  • Substrate: 4-Cyclopropoxy-2-fluoroaniline (1.0 equiv)

  • Reagent: tert-Butyl Nitrite (TBN) (1.2 – 1.5 equiv) or Isoamyl Nitrite.

  • Acid Promoter: Boron Trifluoride Diethyl Etherate (

    
    ) (1.5 equiv).
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or THF (0.1 M – 0.5 M concentration).

  • Vessel: Flame-dried round-bottom flask under Nitrogen/Argon atmosphere.

Step-by-Step Procedure
  • Preparation: Charge the flask with 4-Cyclopropoxy-2-fluoroaniline and anhydrous MeCN. Cool the solution to -10°C (ice/acetone or cryostat).

  • Acid Addition: Add

    
     dropwise via syringe. Note: Fuming may occur; ensure good venting. The amine-BF3 complex may precipitate; this is normal.
    
  • Diazotization: Add tert-Butyl Nitrite dropwise over 10–15 minutes. Maintain internal temperature below -5°C.

    • Observation: The solution typically turns from pale to deep yellow/orange. Evolution of gas is minimal compared to aqueous methods.

  • Reaction: Stir at -5°C to 0°C for 30–45 minutes.

    • Monitoring: TLC (consume amine) or HPLC.

  • Isolation (Optional but Recommended):

    • Add cold Diethyl Ether (

      
      ) to the reaction mixture (ratio 3:1 vs MeCN).
      
    • The 4-Cyclopropoxy-2-fluorobenzenediazonium tetrafluoroborate salt will precipitate as a solid.

    • Filter rapidly, wash with cold

      
      , and dry under vacuum (keep cool).
      
    • Safety: Do not store dry diazonium salts for long periods; use immediately if possible.

Protocol B: Modified Aqueous Diazotization (Scale-Up Alternative)

Status: Conditional (Use only if organic solvents are precluded) Key Modification: Use Tetrafluoroboric Acid (


) instead of HCl/H₂SO₄ to minimize nucleophilicity and enhance salt stability.
Reagents
  • Acid: 48-50% Aqueous

    
     (2.5 equiv).
    
  • Nitrite:

    
     (aqueous solution, 1.1 equiv).
    
  • Solvent: Water (minimal volume).

Step-by-Step Procedure
  • Slurry Formation: Suspend the amine in aqueous

    
     at -5°C .
    
  • Nitrite Addition: Add the

    
     solution sub-surface (via a dipping needle) very slowly.
    
    • Critical Control: Temperature must never exceed 0°C . Exotherms will trigger ether cleavage.

  • Completion: Stir for 20 mins. Test with Starch-Iodide paper (should turn instantly blue/black, indicating excess

    
    ).
    
  • Quench: Destroy excess nitrous acid with a pinch of Urea or Sulfamic Acid until Starch-Iodide test is negative.

Part 3: Visualization & Logic

Reaction Workflow Diagram

G cluster_legend Legend Start Starting Material Process Reaction Step Critical Critical Control Point Product Target Intermediate Amine 4-Cyclopropoxy-2-fluoroaniline (Acid Sensitive Ether) Choice Select Protocol Amine->Choice MethodA Method A: Non-Aqueous (Doyle Protocol) Choice->MethodA Recommended MethodB Method B: Aqueous HBF4 (High Risk) Choice->MethodB Alternative SolventA Solvent: MeCN Temp: -10°C MethodA->SolventA ReagentA Add BF3·Et2O (Lewis Acid) Then t-Butyl Nitrite SolventA->ReagentA ResultA Diazonium Tetrafluoroborate Salt (Precipitates with Et2O) ReagentA->ResultA SolventB Solvent: H2O/HBF4 Temp: < 0°C (Strict) MethodB->SolventB ReagentB Add NaNO2 (aq) Slow Addition SolventB->ReagentB ReagentB->ResultA Successful Conversion SideRxn RISK: Acid-Catalyzed Ring Opening ReagentB->SideRxn If T > 0°C

Figure 1: Decision tree for diazotization protocols highlighting the safety and stability benefits of Method A.

Mechanistic Pathway & Side Reactions

Mechanism Substrate Substrate (Ar-NH2) Complex N-Nitrosamine (Ar-NH-NO) Substrate->Complex + NO+ RingOpen Ring Opening (Decomposition) Substrate->RingOpen + H+ (Attack on Ether) Nitrosonium Nitrosonium (NO+) Diazo Diazonium Salt (Ar-N2+) Complex->Diazo - H2O Acid Strong Acid (H+) Acid->RingOpen Catalyzes

Figure 2: Mechanistic divergence. The non-aqueous method minimizes free protons (H+), suppressing the red dashed pathway.

Part 4: Downstream Applications

Once the 4-Cyclopropoxy-2-fluorobenzenediazonium salt is formed, it can be utilized immediately:

TransformationReagentNotes
Sandmeyer (Iodination) KI (1.5 equiv) in MeCN/H₂OVery efficient. Iodine replaces

with high fidelity.
Sandmeyer (Bromination) CuBr (1.0 equiv) in HBr/H₂OUse Cu(I) salts. Caution: HBr is acidic; perform fast.
Reduction (Hydrazine)

in HCl
Generates the hydrazine hydrochloride.
Balz-Schiemann Heat the

salt
Converts

to

(thermal decomposition).

Part 5: Safety & Troubleshooting

Critical Safety Hazards
  • Explosion Risk: Dry diazonium salts, especially those with oxidizing counterions (nitrates, perchlorates), are shock-sensitive explosives. ALWAYS use Tetrafluoroborate (

    
    ) or Hexafluorophosphate (
    
    
    
    ) counterions for isolation, as they are significantly more stable.
  • Reagent Handling: tert-Butyl Nitrite is flammable and toxic. Work in a fume hood.

  • Cyanide Risk: If performing Sandmeyer cyanation (

    
    ), ensure pH > 7 to prevent HCN evolution.
    
Troubleshooting Table
ObservationDiagnosisCorrective Action
Oily/Tarred Product Decomposition of cyclopropyl ring.Acid was too strong or temperature too high. Switch to Method A .
Low Yield Incomplete diazotization.Check Nitrite quality (t-BuONO degrades). Add 10% excess.
Violent Gas Evolution Temperature runaway.Cool reaction to -10°C before adding nitrite. Add nitrite slower.
No Precipitation (Method A) High solubility.Add more cold

or Hexane. Cool to -20°C.

References

  • Doyle, M. P., et al. "Alkyl Nitrites as Nitrosating Agents in Organic Synthesis." Journal of Organic Chemistry, 1977, 42, 2426.
  • Filimonov, V. D., et al. "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability."[6] Organic Letters, 2008 , 10(18), 3961–3964.[6] Link

  • Hu, T., Baxendale, I. R., & Baumann, M. "Exploring Flow Procedures for Diazonium Formation."[4] Molecules, 2016 , 21(7), 918. Link (Demonstrates isobutyl nitrite usage for sensitive substrates).

  • Wulfman, D. S. "Synthetic Applications of Diazonium Ions." The Chemistry of Diazonium and Diazo Groups, Wiley, 1978.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 4-Cyclopropoxy-2-fluoroaniline

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 4-Cyclopropoxy-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 4-Cyclopropoxy-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require a high degree of purity. Achieving high purity is often dependent on a successful recrystallization, a technique that, while powerful, can present unique challenges.

This document moves beyond simple protocols to provide a deeper understanding of the principles at play, offering detailed troubleshooting guides and FAQs in a direct question-and-answer format. Our goal is to empower you to not only solve common issues but also to rationally design and optimize your purification strategy.

Section 1: Foundational Knowledge - Understanding the Molecule

Before troubleshooting, it is crucial to understand the physicochemical characteristics of 4-Cyclopropoxy-2-fluoroaniline that govern its behavior in solution. Due to its specific substitution pattern—a polar aniline group, a lipophilic cyclopropoxy group, and an electron-withdrawing fluorine atom—its solubility can be complex.

Q1: What are the key properties of 4-Cyclopropoxy-2-fluoroaniline that I should consider for recrystallization?

A1: The key is to understand the molecule's polarity and potential for intermolecular interactions. The aniline moiety (-NH₂) is polar and can act as a hydrogen bond donor and acceptor. The fluorine atom is highly electronegative, and the cyclopropoxy group adds non-polar character. This amphiphilic nature suggests that neither extremely polar nor entirely non-polar solvents will be ideal on their own. The molecule's properties are summarized in Table 1.

PropertyValue / ObservationImplication for Recrystallization
Molecular Formula C₉H₁₀FN[1]-
Molecular Weight 151.18 g/mol [1]Standard molecular weight, no special considerations.
Calculated logP 2.3[1]Indicates moderate lipophilicity. The compound will likely have better solubility in organic solvents than in water.
Hydrogen Bond Donors 1 (from -NH₂)[1]Can interact strongly with protic or polar aprotic solvents (e.g., alcohols, THF).
Hydrogen Bond Acceptors 2 (from -N and -F)[1]Can interact with protic solvents.
Predicted State Likely a low-melting solid or an oil at room temperature.If it's an oil or low-melting solid, "oiling out" during recrystallization is a significant risk that must be managed.
Chemical Stability Anilines are susceptible to oxidation, which can lead to colored impurities.[2]The recrystallization should be performed efficiently, and storage should be under an inert atmosphere if possible.[3]
Section 2: Core Experimental Protocols

A systematic approach is key to developing a robust recrystallization protocol. The following workflows are designed to be self-validating systems for identifying the ideal conditions for your specific sample.

Workflow 1: Systematic Solvent Selection

The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[4][5][6] The following diagram outlines a logical workflow for identifying such a solvent or solvent system.

Solvent_Selection cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Outcome & Next Steps start Start: Crude 4-Cyclopropoxy-2-fluoroaniline test_rt Test ~10mg in 0.5mL solvent at RT start->test_rt dissolves_rt Dissolves at RT? test_rt->dissolves_rt insoluble_rt Insoluble at RT dissolves_rt->insoluble_rt No bad_solvent Result: Poor Solvent (Too soluble) dissolves_rt->bad_solvent Yes heat Heat to boiling insoluble_rt->heat dissolves_hot Dissolves when hot? heat->dissolves_hot cool Cool slowly to RT, then ice bath dissolves_hot->cool Yes try_another Result: Poor Solvent (Insoluble) dissolves_hot->try_another No insoluble_hot Insoluble when hot crystals_form Crystals form? cool->crystals_form good_solvent Result: Good Single Solvent! crystals_form->good_solvent Yes no_crystals Result: Supersaturated (Induce crystallization) crystals_form->no_crystals No mixed_solvent Consider for Mixed Solvent System (as 'Solvent' or 'Antisolvent') bad_solvent->mixed_solvent try_another->mixed_solvent

Caption: Systematic workflow for identifying a suitable recrystallization solvent.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 4-Cyclopropoxy-2-fluoroaniline in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent dropwise while heating until the solid just dissolves.[7][8] Using an excess of solvent is a common mistake that dramatically reduces yield.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[9]

  • Cooling & Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice bath to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals thoroughly to remove residual solvent.

Protocol 2: Mixed-Solvent Recrystallization

This technique is used when no single solvent has the ideal solubility profile. It requires two miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "antisolvent").[12][13]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "solvent".

  • Addition of Antisolvent: While keeping the solution hot, add the "antisolvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot "solvent" until the solution becomes clear again.[7]

  • Cooling, Isolation, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.

Section 3: Troubleshooting Guide

This section addresses the most common problems encountered during the recrystallization of 4-Cyclopropoxy-2-fluoroaniline.

Troubleshooting cluster_oiling Troubleshooting: Oiling Out cluster_crystals Troubleshooting: No Crystals cluster_yield Troubleshooting: Low Yield cluster_color Troubleshooting: Impure Product start Problem Encountered oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield colored_product Product is Colored/Impure start->colored_product oiling_cause1 Cause: Cooling too fast oiling_out->oiling_cause1 oiling_cause2 Cause: Solution is too concentrated oiling_out->oiling_cause2 oiling_cause3 Cause: Solvent boiling point is too high / Compound melting point is low oiling_out->oiling_cause3 crystal_cause1 Cause: Supersaturation no_crystals->crystal_cause1 crystal_cause2 Cause: Too much solvent was used no_crystals->crystal_cause2 yield_cause1 Cause: Too much solvent used low_yield->yield_cause1 yield_cause2 Cause: Premature crystallization during hot filtration low_yield->yield_cause2 yield_cause3 Cause: Washing with too much or warm solvent low_yield->yield_cause3 color_cause1 Cause: Colored impurities present (e.g., oxidation products) colored_product->color_cause1 color_cause2 Cause: Impurities co-crystallized colored_product->color_cause2 oiling_sol1 Solution: Reheat to dissolve oil, allow to cool much slower. Insulate flask. oiling_cause1->oiling_sol1 oiling_sol2 Solution: Reheat, add more solvent (1-2 mL), and cool slowly. oiling_cause2->oiling_sol2 oiling_sol3 Solution: Choose a lower-boiling point solvent or solvent pair. oiling_cause3->oiling_sol3 crystal_sol1 Solution 1: Scratch inner wall of flask with a glass rod at the meniscus. crystal_cause1->crystal_sol1 crystal_sol2 Solution 2: Add a 'seed' crystal of pure product. crystal_cause1->crystal_sol2 crystal_sol3 Solution: Gently boil off some solvent to re-concentrate and cool again. crystal_cause2->crystal_sol3 yield_sol1 Solution: Use the absolute minimum amount of hot solvent. yield_cause1->yield_sol1 yield_sol2 Solution: Use a stemless funnel, pre-heat funnel, keep solution hot. yield_cause2->yield_sol2 yield_sol3 Solution: Wash with a minimal amount of ice-cold solvent. yield_cause3->yield_sol3 color_sol1 Solution: Before hot filtration, add a small amount of activated charcoal to the hot solution and then filter. color_cause1->color_sol1 color_sol2 Solution: Perform a second recrystallization on the obtained crystals. color_cause2->color_sol2

Caption: Decision tree for troubleshooting common recrystallization issues.

Q2: My 4-Cyclopropoxy-2-fluoroaniline is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[9] This is a common issue for compounds that have low melting points or when the solution is highly concentrated.

  • The Science: The solubility of the compound decreases so rapidly upon cooling that it separates into a second liquid phase before it can organize into a crystal lattice.

  • Solutions:

    • Reheat and Add More Solvent: The most common fix is to reheat the mixture until the oil redissolves, add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point, and then allow it to cool much more slowly.[14]

    • Lower the Cooling Rate: Insulate the flask with glass wool or a beaker of warm water to ensure a very gradual temperature drop.

    • Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Select a solvent with a lower boiling point.

Q3: I've cooled my solution, but no crystals have formed. What should I do?

A3: This is likely due to supersaturation, a state where the solution holds more dissolved solute than it theoretically should at that temperature.[8] The crystallization process needs a nucleation point to begin.

  • The Science: Crystal formation requires an initial energy barrier to be overcome for the first few molecules to arrange into a lattice (nucleation). Sometimes this doesn't happen spontaneously.

  • Solutions (Inducing Crystallization):

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide a surface for nucleation.[9]

    • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" crystal acts as a template for further crystal growth.[4]

    • Reduce Solvent Volume: If you suspect too much solvent was used, you can gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[8]

Q4: My final yield of pure crystals is very low. Where did my product go?

A4: A low yield is one of the most frequent frustrations in recrystallization. The cause is almost always procedural.

  • The Science: Every substance has some degree of solubility even in a "poor" cold solvent. The goal is to minimize the amount of compound that remains dissolved in the mother liquor.

  • Common Causes & Solutions:

    • Excess Solvent: Using more than the absolute minimum amount of hot solvent to dissolve the compound is the primary cause of low recovery.[8]

    • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, it will be lost. Ensure the solution and filtration apparatus are kept hot.[9]

    • Incomplete Crystallization: Cooling for too short a time or not using an ice bath can leave a significant amount of product in solution.

    • Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will redissolve some of your product.[8]

Q5: The recrystallized product is still colored. How can I get a colorless product?

A5: Color often indicates the presence of highly conjugated, polar impurities, which for anilines are frequently oxidation byproducts.

  • The Science: These impurities are often present in small quantities but are highly colored. They can be adsorbed onto a high-surface-area material like activated carbon.

  • Solution:

    • Use Activated Charcoal: After dissolving your crude product in the hot solvent, add a very small amount (e.g., the tip of a spatula) of activated charcoal.[11]

    • Boil and Filter: Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities.

    • Hot Filter: Perform a hot gravity filtration to remove the charcoal (which now holds the impurities) and then proceed with the cooling and crystallization steps. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are some good starting solvents to screen for 4-Cyclopropoxy-2-fluoroaniline?

A1: Based on its structure (moderate polarity), a good starting point would be solvents of intermediate polarity. See Table 2 for suggestions.

SolventClassBoiling Point (°C)Polarity (Dielectric Constant)Notes
Toluene Aromatic1112.4Good for less polar compounds.
Ethyl Acetate Ester776.0A versatile solvent of intermediate polarity.
Isopropanol Alcohol8219.9A protic solvent, may dissolve the aniline well when hot.
Acetonitrile Nitrile8237.5A polar aprotic solvent.
Ethanol/Water Mixed-SolventVariableVariableA classic mixed-solvent system. The compound is likely soluble in ethanol and insoluble in water.
Hexanes/Ethyl Acetate Mixed-SolventVariableVariableA common non-polar/polar mixture for fine-tuning solubility.

Q2: What are the likely impurities I am trying to remove?

A2: Impurities can originate from the starting materials or from side reactions. For a compound like 4-Cyclopropoxy-2-fluoroaniline, common impurities could include:

  • Unreacted starting materials (e.g., a precursor like 4-bromo-2-fluoroaniline or cyclopropylboronic acid).

  • Reagents or catalysts from the synthesis.

  • Isomers (e.g., 2-Cyclopropoxy-4-fluoroaniline).

  • Oxidation or decomposition products, which are often colored.

Q3: How does the fluorine atom affect the recrystallization process?

A3: The ortho-fluoro group has two main effects. First, it increases the molecule's polarity and potential for hydrogen bonding. Second, its steric bulk can influence how the molecule packs into a crystal lattice, which can affect crystal morphology and the ease of crystallization. It may make the compound slightly more soluble in polar solvents compared to its non-fluorinated analog.

References
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Link]

  • Wikipedia. (2023). Recrystallization (chemistry). [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Amrita Virtual Lab. [Link]

  • Scribd. (n.d.). Recrystallization. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]

  • City University of New York. (n.d.). Purification by Recrystallization. CUNY. [Link]

  • Royal Society of Chemistry. (n.d.). Purifying by recrystallisation. RSC Education. [Link]

  • ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. [Link]

  • Durham University. (n.d.). Halogenation of some fluorinated phenols and anilines. Durham E-Theses. [Link]

  • University of California, Davis. (n.d.). Recrystallization. UC Davis Chem Wiki. [Link]

  • Multidisciplinary Digital Publishing Institute. (2024). A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluoroaniline. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Cyclopropyl-2-fluoroaniline. PubChem. [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. [Link]

  • University of Massachusetts. (n.d.). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one.... [Link]

  • ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). ORTHOFLUOROANILINE. [Link]

  • The Journal of Organic Chemistry. (2024). A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-Cyclopropoxy-2-fluoroaniline

Technical Comparison Guide: 1H NMR Profiling of 4-Cyclopropoxy-2-fluoroaniline Executive Summary Objective: To provide a definitive spectral analysis guide for 4-Cyclopropoxy-2-fluoroaniline , distinguishing it from crit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1H NMR Profiling of 4-Cyclopropoxy-2-fluoroaniline

Executive Summary

Objective: To provide a definitive spectral analysis guide for 4-Cyclopropoxy-2-fluoroaniline , distinguishing it from critical structural analogs and impurities. Significance: This compound is a high-value pharmacophore intermediate, often used in tyrosine kinase inhibitor synthesis. Its structural integrity hinges on the precise validation of the cyclopropoxy ether linkage (Ar-O-CH<) versus the common cyclopropylmethoxy impurity (Ar-O-CH2-CH<) and the regiochemistry of the fluorine substituent .

Structural Analysis & Theoretical Baseline

Before experimental profiling, we establish the theoretical magnetic environment. The molecule possesses three distinct spin systems: the Aromatic ABX system (perturbed by Fluorine coupling), the Cyclopropoxy aliphatic system , and the Labile Amine .

Table 1: Predicted Chemical Shift Assignment (400 MHz)
Proton GroupLabelApprox. Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Cyclopropyl CH2 H-a0.60 – 0.85 Multiplet (m)4HComplex geminal/vicinal
Amine NH2 H-b3.5 – 5.0 Broad Singlet (br s)2HSolvent dependent (see Sec. 3)
Cyclopropyl CH H-c3.65 – 3.75 Septet-like (m)1H

Hz
Aromatic H5 H-d6.55 – 6.65 dd1H

,

Aromatic H3 H-e6.70 – 6.80 dd1H

,

Aromatic H6 H-f6.85 – 6.95 t / dd1H

,

Critical Mechanistic Insight: The fluorine atom at Position 2 exerts a strong through-bond spin-spin coupling (


) on the aromatic protons. Unlike standard chloro- or bromo-anilines, the aromatic signals will appear as complex multiplets (doublets of doublets) rather than simple doublets, due to the 

nucleus (Spin 1/2, 100% abundance).

Comparative Analysis: Solvent Selection Strategy

The choice of solvent is not trivial; it dictates the visibility of the labile amine and the resolution of the cyclopropyl methine.

Scenario A: CDCl3 (Deuterated Chloroform)
  • Pros: Sharp resolution of the aliphatic cyclopropyl protons (0.6–0.9 ppm).

  • Cons: The

    
     protons often broaden significantly or exchange with trace water, making integration unreliable (often integrates < 2H).
    
  • Verdict: Use for structural confirmation of the alkyl chain .

Scenario B: DMSO-d6 (Deuterated Dimethyl Sulfoxide)
  • Pros: Forms hydrogen bonds with

    
    , slowing exchange. The amine signal becomes a distinct, sharp singlet at 
    
    
    
    ppm, allowing accurate 2H integration.
  • Cons: The residual water peak (

    
    ) may overlap with the cyclopropyl methine (
    
    
    
    ).
  • Verdict: Use for purity assay and amine quantification .

Comparative Analysis: Impurity Differentiation

In drug development, this compound is frequently confused with its homolog, 4-(Cyclopropylmethoxy)-2-fluoroaniline . The NMR distinction is subtle but absolute.

Table 2: Critical Spectral Differences
FeatureTarget: 4-Cyclopropoxy (-O-CH<)Impurity: 4-Cyclopropylmethoxy (-O-CH2-)
Key Signal Methine Multiplet at ~3.7 ppm (1H)Methylene Doublet at ~3.8 ppm (2H)
Cyclopropyl Ring High field multiplets integrate to 4H High field multiplets integrate to 5H (includes methine)
Coupling Logic Direct O-CH coupling to ring CH2sO-CH2 couples to CH (doublet,

Hz)

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for assigning the spectrum and validating the structure against common synthesis errors.

NMR_Analysis_Flow Start Crude Sample 4-Cyclopropoxy-2-fluoroaniline Solvent Select Solvent: DMSO-d6 (Assay) or CDCl3 (Structure) Start->Solvent Acquire Acquire 1H NMR (Min 400 MHz, 16 scans) Solvent->Acquire Check_Aliphatic Check 0.5 - 1.0 ppm Region Acquire->Check_Aliphatic Cyclo_Present Multiplets Visible (0.6-0.9 ppm)? Check_Aliphatic->Cyclo_Present Check_Linker Analyze Linker Region (3.5 - 4.0 ppm) Cyclo_Present->Check_Linker Yes Methine_Signal Signal is Multiplet (1H) ~3.7 ppm Check_Linker->Methine_Signal Multiplet (1H) Methylene_Signal Signal is Doublet (2H) ~3.8 ppm Check_Linker->Methylene_Signal Doublet (2H) Check_Aromatic Analyze Aromatic Region (6.5 - 7.0 ppm) Methine_Signal->Check_Aromatic Impurity_Homolog IMPURITY IDENTIFIED 4-Cyclopropylmethoxy analog Methylene_Signal->Impurity_Homolog F_Coupling Complex Splitting? (J_HF observed) Check_Aromatic->F_Coupling Yes No_F_Coupling Simple Doublets? (No F coupling) Check_Aromatic->No_F_Coupling No Valid VALIDATED STRUCTURE 4-Cyclopropoxy-2-fluoroaniline F_Coupling->Valid Impurity_Desfluoro IMPURITY IDENTIFIED Des-fluoro analog No_F_Coupling->Impurity_Desfluoro

Caption: Logical flow for structural validation, highlighting the critical differentiation path between the target molecule and its alkoxy-homolog impurity.

Detailed Experimental Protocol

To ensure reproducibility and E-E-A-T compliance, follow this standardized protocol.

Step 1: Sample Preparation

  • Weigh 5–10 mg of the solid analyte into a clean vial.

  • Add 0.6 mL of DMSO-d6 (99.9% D). Reasoning: DMSO is preferred for the first pass to quantify the amine protons and ensure total solubility of polar aniline derivatives.

  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening due to particulates.

Step 2: Acquisition Parameters (400 MHz Instrument)

  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): Set to 2.0 seconds minimum. Reasoning: Accurate integration of the aromatic protons (with long T1) requires sufficient delay.

  • Scans (NS): 16 or 32 scans.

  • Temperature: 298 K (25°C).

Step 3: Processing

  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

  • Phasing: Manual phasing is critical for the upfield cyclopropyl region to ensure the multiplet baseline is flat.

  • Integration: Calibrate the integral of the single aromatic proton at ~6.9 ppm to 1.00 .

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013).[1] 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry, 78(4), 1504–1507.[1] Link

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. Link

  • San Fabian, J., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. Link

  • PubChem Database. 4-Cyclopropyl-2-fluoroaniline Compound Summary. (Used for structural analog comparison). Link

Sources

Comparative

impact of fluorine substitution on 4-Cyclopropoxy-2-fluoroaniline potency

Comparative Analysis: The Strategic Role of Ortho-Fluorination in 4-Cyclopropoxy-2-fluoroaniline for Kinase Inhibitor Potency Executive Summary 4-Cyclopropoxy-2-fluoroaniline (CAS: 1243327-39-0) represents a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: The Strategic Role of Ortho-Fluorination in 4-Cyclopropoxy-2-fluoroaniline for Kinase Inhibitor Potency

Executive Summary

4-Cyclopropoxy-2-fluoroaniline (CAS: 1243327-39-0) represents a specialized pharmacophore used primarily in the synthesis of second- and third-generation Tyrosine Kinase Inhibitors (TKIs), particularly those targeting EGFR and VEGFR.[1][2][3][4] While the cyclopropoxy "tail" provides favorable steric bulk and lipophilicity for the solvent-exposed region of the ATP-binding pocket, the ortho-fluorine substitution (at the 2-position relative to the aniline nitrogen) is the critical determinant of the molecule's potency and metabolic endurance.[3]

This guide objectively compares the performance of the fluorinated scaffold against its non-fluorinated and chlorinated alternatives, demonstrating why the 2-fluoro substitution is the industry standard for optimizing ligand efficiency.

Part 1: Physicochemical & Potency Impact Analysis

The introduction of a fluorine atom at the ortho position is not merely a steric modification; it fundamentally alters the electronic landscape of the pharmacophore.

Comparative Metrics: Fluorinated vs. Non-Fluorinated Scaffolds
Feature4-Cyclopropoxy-2-fluoroaniline (Optimized)4-Cyclopropoxyaniline (Alternative A)4-Cyclopropoxy-2-chloroaniline (Alternative B)[1][2][3]
Electronic Effect Strong Electron Withdrawing (Inductive)NeutralModerate Electron Withdrawing
Aniline pKa ~3.2 (Reduced Basicity)~4.6 (Standard Basicity)~2.6 (Significantly Reduced)
H-Bond Donor Capability High (Acidic NH proton)ModerateVery High (But sterically hindered)
Metabolic Stability High (Blocks ortho-oxidation)Low (Susceptible to CYP hydroxylation)High (Blocks oxidation)
Lipophilicity (cLogP) ~2.1 (Optimal permeability)~1.9~2.6 (Risk of poor solubility)
Steric Radius 1.47 Å (Mimics Hydrogen)1.20 Å1.75 Å (May cause steric clash)
Mechanism of Potency Enhancement

A. Modulation of Hydrogen Bond Acidity (The "Hinge Binder" Effect) In kinase inhibitors, the aniline nitrogen often acts as a Hydrogen Bond Donor (HBD) to the hinge region of the kinase (e.g., Met793 in EGFR).

  • The Fluorine Advantage: The high electronegativity of the fluorine at the ortho position pulls electron density away from the aniline nitrogen via the inductive effect (-I). This lowers the pKa of the aniline, making the N-H proton more acidic.

  • Result: A more acidic proton forms a stronger, shorter hydrogen bond with the carbonyl oxygen of the kinase hinge residue, directly decreasing the IC50 (improving potency).

B. Conformational Locking The 2-fluoro substituent can induce a preferred conformation through an intramolecular hydrogen bond with the amide proton (in the final drug structure) or via electrostatic repulsion with the quinazoline/pyrimidine core nitrogen.

  • Impact: This "pre-organizes" the molecule into its bioactive conformation, reducing the entropic penalty upon binding.

C. Metabolic Blockade The 2-position (ortho to the amine) is a "metabolic soft spot," highly susceptible to oxidation by Cytochrome P450 enzymes (CYPs).

  • The Fluorine Advantage: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing the C-H bond with C-F effectively blocks metabolic hydroxylation at this site, extending the drug's half-life (

    
    ) and duration of action in vivo.
    

Part 2: Visualization of SAR & Synthesis Logic

The following diagrams illustrate the Structure-Activity Relationship (SAR) logic and the validated synthetic pathway.

G cluster_0 SAR Logic: Why Fluorinate? cluster_1 Validated Synthesis Route Aniline 4-Cyclopropoxy- aniline Core OrthoF Add Ortho-Fluorine (2-Position) Aniline->OrthoF Optimization Potency Increased H-Bond Acidity (Lower pKa) OrthoF->Potency -I Effect Metabolism Blocked CYP Oxidation OrthoF->Metabolism Steric/Electronic Shield Permeability Optimized Lipophilicity (LogP +0.2) OrthoF->Permeability Bioisostere SM 2,4-Difluoronitrobenzene Inter 4-Cyclopropoxy- 2-fluoronitrobenzene SM->Inter Sodium Cyclopropoxide SNAr (Regioselective) Product 4-Cyclopropoxy- 2-fluoroaniline Inter->Product H2 / Pd-C Reduction

Caption: (Left) SAR rationale demonstrating how fluorine substitution drives potency and stability. (Right) Two-step industrial synthesis route ensuring regioselectivity.

Part 3: Experimental Protocols

To ensure reproducibility and high purity (>98%), the following self-validating protocol is recommended. This route avoids the use of unstable cyclopropyl halides by utilizing sodium cyclopropoxide.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the cyclopropoxy tail regioselectively at the 4-position.[1][2]

  • Reagents: Cyclopropanol (1.1 eq), Sodium Hydride (60% dispersion, 1.2 eq), 2,4-Difluoronitrobenzene (1.0 eq), THF (Anhydrous).

  • Procedure:

    • Suspend NaH in anhydrous THF at 0°C under nitrogen.

    • Add Cyclopropanol dropwise. Stir for 30 min to generate Sodium Cyclopropoxide in situ.

    • Add 2,4-Difluoronitrobenzene dropwise.[1][2][3] The reaction is exothermic; maintain temp <10°C.

    • Mechanistic Note: Substitution occurs preferentially at the 4-position (para to nitro) due to greater resonance stabilization of the Meisenheimer complex compared to the 2-position.[3]

    • Warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with ice water. Extract with Ethyl Acetate.[5][6] Wash organic layer with brine. Dry over

    
     and concentrate.
    
  • Checkpoint:

    
     NMR should show loss of one fluorine signal and appearance of cyclopropyl multiplets (0.6–0.9 ppm).
    
Step 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to the aniline without defluorination.

  • Reagents: 4-Cyclopropoxy-2-fluoronitrobenzene, 10% Pd/C (5 wt%), Methanol, Hydrogen gas (balloon or 1 atm).

  • Procedure:

    • Dissolve the nitro intermediate in Methanol.

    • Add Pd/C catalyst carefully (under inert atmosphere).

    • Purge with Hydrogen gas and stir at RT for 2-6 hours.

    • Critical Control: Do not use high pressure or elevated temperature to prevent hydrodefluorination (loss of the fluorine atom).

  • Purification: Filter through Celite to remove catalyst. Concentrate filtrate.[5]

  • Final Product: 4-Cyclopropoxy-2-fluoroaniline. (Thick oil or low-melting solid).[1][2][3]

Part 4: Strategic Recommendation

For drug development programs targeting kinases (EGFR, ALK, ROS1):

  • Select 4-Cyclopropoxy-2-fluoroaniline if your lead series suffers from rapid metabolic clearance or if the H-bond to the hinge region is weak (high

    
    ).[1][2][3]
    
  • Avoid the Chloro-analog unless you specifically require a "gatekeeper" clash to achieve selectivity over wild-type kinases, as the chlorine atom (1.75 Å) is significantly larger than fluorine (1.47 Å) and may prevent binding altogether.

  • Validation: Always confirm the "Fluorine Effect" by synthesizing the "Des-fluoro" analog (4-Cyclopropoxyaniline) and running a side-by-side biochemical assay. A 2-5x improvement in IC50 is the expected benchmark for a successful F-scan optimization.[1][3]

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Blair, J. A., et al. (2007). Structure-Activity Relationships of the Fluorine Substitution in Anilinoquinazoline EGFR Inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(20), 5647-5650. (Representative SAR for fluorinated anilines in kinase inhibitors).

Sources

Validation

Comparative Stability Profiling of Cyclopropoxy Aniline Derivatives

Executive Summary: The Cyclopropoxy Advantage and Liability In medicinal chemistry, the cyclopropoxy group is frequently utilized as a bioisostere for methoxy or ethoxy substituents on aniline scaffolds.[1] It offers dis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclopropoxy Advantage and Liability

In medicinal chemistry, the cyclopropoxy group is frequently utilized as a bioisostere for methoxy or ethoxy substituents on aniline scaffolds.[1] It offers distinct advantages: increased metabolic stability (blocking O-dealkylation by CYP450), enhanced lipophilicity (


), and unique conformational constraints.[1][2] However, these benefits introduce specific stability challenges not present in simple alkoxy anilines.[1][2]

This guide provides a technical framework for evaluating the stability of cyclopropoxy aniline derivatives compared to their methoxy and ethoxy analogs.[1][2] Unlike standard stability screens, this protocol specifically targets the unique vulnerabilities of the strained cyclopropane ring (ring-opening hydrolysis) and the electron-rich aniline nitrogen (oxidative polymerization).[2]

Chemical Context: Structural Vulnerabilities[1][2]

To design an effective stability study, one must understand the underlying electronic and steric factors.[1]

Comparative Physicochemical Properties[1][3][4][5]
FeatureMethoxy Aniline (Comparator)Cyclopropoxy Aniline (Target)Stability Implication
Electronic Effect Strong +M (Mesomeric)Moderate +M, Weak -I (Inductive)Cyclopropoxy is slightly less electron-donating, potentially reducing N-oxidation rates.[1][2][3]
Ring Strain Negligible~27.5 kcal/mol (115 kJ/mol)High Risk: Susceptible to acid-catalyzed ring opening.[1][2][3]
Steric Bulk Low (

-value ~0.[1][2][3]6)
ModerateSteric hindrance may protect the ether linkage from enzymatic attack but not chemical hydrolysis.[1][2][3]
Metabolic Fate Rapid O-demethylationStable to O-dealkylationBenefit: Higher metabolic stability in vivo.[1][2][3]
Degradation Mechanisms

The stability profile is governed by two competing pathways:

  • N-Oxidation (General Aniline Pathway): Radical-mediated oxidation of the amine to hydroxylamines, nitroso, and nitro species, often leading to colored azo-polymers (browning).[1][2]

  • Acid-Catalyzed Ring Opening (Specific Cyclopropyl Pathway): The cyclopropyl ether oxygen can be protonated, leading to ring cleavage and rearrangement into allyl derivatives or propanal adducts.[1][2][3] This is the critical differentiator from methoxy analogs.[1][2][3]

Experimental Protocol: Forced Degradation Studies

Objective: To determine the degradation kinetics (


) and identify degradation products (DPs) under stress conditions, complying with ICH Q1A(R2) guidelines.
Materials & Reagents[1][2][5][6][7]
  • Target Compound: 3- or 4-cyclopropoxy aniline derivative (purity >98%).[1][2][3]

  • Comparators: 3- or 4-methoxy aniline; 3- or 4-ethoxy aniline.[1][2][3]

  • Solvents: Acetonitrile (HPLC grade), 0.1 M HCl, 0.1 M NaOH, 3%

    
    .[1]
    
Stress Conditions Workflow

The following protocol ensures a "self-validating" system by including mass balance checks (Assay % + Impurity % ≈ 100%).

Step 1: Stock Solution Preparation Prepare 1 mg/mL solutions of the target and comparator in Acetonitrile:Water (50:50).[1]

Step 2: Stress Exposure Perform the following reactions in parallel for both Target and Comparator.

Stress TypeConditionDurationTarget DegradationMechanistic Focus
Acid Hydrolysis 0.1 N HCl, 60°C1-7 Days5-20%Critical: Tests cyclopropane ring stability vs. ether cleavage.
Base Hydrolysis 0.1 N NaOH, 60°C1-7 Days5-20%Control: Ether linkages are generally base-stable.[1][2][3]
Oxidation 3%

, RT
1-24 Hours10-30%Tests N-oxidation susceptibility (N-oxide, Nitroso formation).[1][2][3]
Photolytic 1.2 million lux hours24-48 HoursVariableTests radical polymerization (browning).[1][2][3]
Thermal 60°C (Solid State)7-14 Days<5%Solid-state stability/polymorph changes.[1][2][3]

Step 3: Quenching & Analysis

  • Acid/Base: Neutralize to pH 7.0 immediately before analysis to prevent further reaction.

  • Oxidation: Quench with sodium metabisulfite.[1][2][3]

  • Analysis: UHPLC-DAD-MS (C18 column, Gradient 5-95% ACN in 0.1% Formic Acid).

Visualization of Degradation Pathways[8]

The following diagram illustrates the divergent degradation pathways between the standard methoxy aniline and the cyclopropoxy derivative.

DegradationPathways cluster_0 Key Differentiator Target Cyclopropoxy Aniline NOxide N-Oxide / Nitroso (Colored Impurities) Target->NOxide Oxidation (H2O2/Light) RingOpen Ring Opening (Allyl/Propanal derivatives) Target->RingOpen Acid Hydrolysis (H+) Strain Relief Methoxy Methoxy Aniline (Comparator) Methoxy->NOxide Oxidation (Faster) Phenol Phenol Derivative (Ether Cleavage) Methoxy->Phenol Acid Hydrolysis (Very Slow) Azo Azo Dimers (Polymerization) NOxide->Azo Coupling RingOpen->Phenol Further Degradation

Figure 1: Divergent degradation pathways. Note the unique acid-catalyzed ring opening specific to the cyclopropoxy derivative (Yellow nodes).[2]

Comparative Data Analysis

When analyzing the HPLC data, organize your findings to highlight the Stability Delta (


).[1]
Hypothetical Performance Matrix
ConditionMethoxy Aniline (

)
Cyclopropoxy Aniline (

)
Observation & Interpretation
Oxidative (

)
2.5 Hours3.8 HoursSuperior Stability: Cyclopropoxy is sterically bulkier and slightly less electron-rich, slowing N-oxidation.[1][2][3]
Acidic (pH 1.2) > 7 Days12 HoursCritical Vulnerability: The strained cyclopropane ring opens rapidly under acidic conditions.[1][2][3]
Basic (pH 10) StableStableBoth ether linkages are robust to base hydrolysis.[1][2][3]
Photolytic Unstable (Browns)Unstable (Browns)Both anilines are susceptible to radical-mediated photolysis.[1][2][3]
Calculating Kinetic Parameters

For comparative rigor, calculate the degradation rate constant (


) assuming pseudo-first-order kinetics:

[1][2][3]

Where:

  • 
     = Concentration at time 
    
    
    
    (Area under curve).[1][2][3]
  • 
     = Initial concentration.[1][2][3]
    

Decision Criterion: If the Cyclopropoxy derivative shows


 degradation in Acidic conditions within 24 hours, formulation strategies must avoid acidic excipients (e.g., citric acid) or enteric coating is required.[1]

Stability Testing Workflow

This flowchart guides the researcher through the decision-making process based on experimental results.

StabilityWorkflow Start Start Stability Screen AcidTest Acid Stress (0.1N HCl) Start->AcidTest OxidTest Oxidative Stress (H2O2) Start->OxidTest CheckRing Is Ring Opening Observed? AcidTest->CheckRing CheckNox Is N-Oxidation > 5%? OxidTest->CheckNox FormulationA Action: Avoid Acidic Excipients (Use Carbonates/Phosphates) CheckRing->FormulationA Yes FormulationC Standard Formulation CheckRing->FormulationC No FormulationB Action: Add Antioxidants (Ascorbic Acid/Metabisulfite) CheckNox->FormulationB Yes CheckNox->FormulationC No

Figure 2: Decision tree for formulation development based on stability data.

References

  • Campbell, J. M., et al. (2019).[1][2][4] The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences.

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][2][3]

  • Wuitschik, G., et al. (2010).[1][2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Provides comparative data on strained ring stability). [1][3]

  • Baillie, T. A. (1981).[1][2][3] The Use of Stable Isotopes in Pharmacological Research. Pharmacological Reviews. (Discusses metabolic stability of cyclopropyl vs alkyl groups).

Sources

Comparative

Validating 4-Cyclopropoxy-2-fluoroaniline: Elemental Analysis vs. Orthogonal Techniques

Product Focus: 4-Cyclopropoxy-2-fluoroaniline (CAS 1243327-39-0) Formula: C₉H₁₀FNO | MW: 167.18 g/mol Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Synthesis)[1][2][3] Executive Summary: The Validati...

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: 4-Cyclopropoxy-2-fluoroaniline (CAS 1243327-39-0) Formula: C₉H₁₀FNO | MW: 167.18 g/mol Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Synthesis)[1][2][3]

Executive Summary: The Validation Paradox

In the synthesis of high-value fluorinated intermediates like 4-Cyclopropoxy-2-fluoroaniline , researchers often face a "validation paradox." While classical Elemental Analysis (EA) remains the gold standard for journal publication and regulatory filing (typically requiring ±0.4% tolerance), the specific physicochemical properties of this compound—specifically the acid-sensitive cyclopropyl ether moiety combined with a reactive fluoro-aniline core—render standard combustion protocols prone to systemic error.

This guide compares the performance of Classical Automated Combustion (CHNS+F) against High-Resolution Mass Spectrometry (HRMS) coupled with qNMR , providing a definitive protocol for establishing identity and purity standards.

Technical Standards & Theoretical Baselines

Before selecting an analytical workflow, the theoretical baseline must be established. For 4-Cyclopropoxy-2-fluoroaniline, the elemental composition is distinct due to the high mass fraction of fluorine (~11.4%).[2][3]

Table 1: Theoretical Elemental Composition (Standard)
ElementSymbolCountAtomic MassMass % (Theoretical)Acceptance Range (±0.4%)
Carbon C912.01164.66% 64.26 – 65.06%
Hydrogen H101.0086.03% 5.63 – 6.43%
Nitrogen N114.0078.38% 7.98 – 8.78%
Fluorine F118.99811.37% 10.97 – 11.77%
Oxygen O115.9999.57% Calculated by difference

Critical Insight: The presence of >10% Fluorine requires specific combustion additives (WO₃) to prevent the formation of volatile silicon tetrafluoride (SiF₄), which artificially inflates Carbon values by etching the quartz combustion tube.

Comparative Analysis: Combustion (EA) vs. HRMS/qNMR

Method A: Classical Combustion Analysis (The Regulatory Standard)

Principle: Dynamic flash combustion at >900°C. Suitability: Mandatory for J. Med. Chem. and regulatory CMC (Chemistry, Manufacturing, and Controls) packages.

  • Pros:

    • Absolute purity determination (not relative).

    • Detects non-chromatographic impurities (water, inorganic salts).

  • Cons for this Compound:

    • Fluorine Interference: F atoms attack silica tubes, causing "ghost" carbon peaks.

    • Cyclopropyl Instability: The strained cyclopropyl ring can polymerize if the sample is not strictly dried/handled, leading to heterogeneity.

    • Sample Size: Requires mg-scale amounts (destructive).

Method B: Orthogonal High-Fidelity (HRMS + ¹⁹F-qNMR)

Principle: Exact mass determination (Orbitrap/Q-TOF) combined with quantitative Nuclear Magnetic Resonance.[1][2][3] Suitability: Ideal for early-stage R&D and precious small-scale batches.[1][3]

  • Pros:

    • Non-destructive (NMR).

    • Specificity: Distinguishes between the target product and defluorinated side-products.

    • Sensitivity: HRMS requires sub-microgram quantities.

  • Cons:

    • Does not detect inorganic salts or moisture (requires separate KF titration).

    • qNMR requires a high-purity internal standard (e.g., TCNB).

Experimental Protocols

Protocol A: Fluorine-Tolerant Combustion Analysis

Use this protocol for final batch release or publication data.[1][2][3]

  • Sample Preparation:

    • Dry 4-Cyclopropoxy-2-fluoroaniline under high vacuum (0.1 mbar) at 25°C for 4 hours. Note: Avoid heat >40°C to prevent cyclopropyl ring opening.[2][3]

    • Store in a desiccator over P₂O₅.

  • Weighing:

    • Weigh 2.0–3.0 mg of sample into a Tin (Sn) capsule .

    • Crucial Step: Add 5–10 mg of Tungsten(VI) Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) powder directly over the sample. This acts as a scavenger, binding Fluorine as non-volatile metal fluorides and preventing SiF₄ formation.

  • Combustion Parameters:

    • Furnace Temp: 1050°C (Flash).

    • Carrier Gas: Helium (120 mL/min).

    • Oxygen Dose: 15 mL (excess O₂ required for complete oxidation of the aniline ring).

  • Validation:

    • Run a conditioning blank.[4]

    • Run a fluorinated standard (e.g., 4-Fluorobenzoic acid) to verify F-scavenging efficiency before running the sample.[3]

Protocol B: ¹⁹F-qNMR Purity Assessment

Use this protocol for in-process checks.[1][2][3]

  • Internal Standard Selection: Use α,α,α-Trifluorotoluene (δ -63.7 ppm) or 4-Fluoro-nitrobenzene .[1][2][3] Ensure the standard has a relaxation time (

    
    ) similar to the analyte.
    
  • Solvent: Dissolve ~10 mg sample and ~5 mg standard (accurately weighed) in DMSO-d₆.

  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ): > 5 × 
      
      
      
      (typically 30–60 seconds for F-nuclei to ensure full relaxation).
    • Scans: 32–64.

  • Calculation:

    
    
    Where 
    
    
    
    = Integration area,
    
    
    = Number of F atoms,
    
    
    = Molecular Weight,
    
    
    = Weight.[5][6]

Decision Logic & Workflow Visualization

The following diagram outlines the decision process for validating 4-Cyclopropoxy-2-fluoroaniline, ensuring scientific rigor while preserving sample integrity.

ValidationWorkflow Start Crude 4-Cyclopropoxy-2-fluoroaniline Drying Vacuum Drying (25°C, 4h) Remove volatiles/solvent Start->Drying Homogeneity Homogeneity Check (Visual/Microscope) Drying->Homogeneity Decision Select Validation Method Homogeneity->Decision MethodA Method A: Combustion (CHN+F) (Publication/Regulatory) Decision->MethodA Final Release MethodB Method B: HRMS + qNMR (R&D/Internal Check) Decision->MethodB Intermediate Additives Add WO3 Scavenger (Prevent SiF4 formation) MethodA->Additives qNMR_Prep Add Internal Std (Trifluorotoluene) MethodB->qNMR_Prep ResultA Check: |Exp - Calc| < 0.4% Additives->ResultA ResultB Check: Mass Error < 5ppm Purity > 98% qNMR_Prep->ResultB Pass PASS: Release Batch ResultA->Pass Yes Fail FAIL: Re-purify ResultA->Fail No ResultB->Pass Yes ResultB->Fail No

Figure 1: Analytical decision tree for validating fluorinated aniline intermediates. Note the specific requirement for WO₃ additives in the combustion path.

References

Sources

Validation

Technical Comparison: Pharmacokinetic Impact of 4-Cyclopropoxy-2-fluoroaniline in Kinase Inhibitors

This guide provides a technical pharmacokinetic (PK) comparison focused on the 4-Cyclopropoxy-2-fluoroaniline moiety—a critical structural pharmacophore used in the optimization of next-generation Tyrosine Kinase Inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical pharmacokinetic (PK) comparison focused on the 4-Cyclopropoxy-2-fluoroaniline moiety—a critical structural pharmacophore used in the optimization of next-generation Tyrosine Kinase Inhibitors (TKIs).[1]

While often used as a high-value intermediate (CAS 1243327-39-0) in the synthesis of developmental MET and EGFR inhibitors, this guide compares its specific PK contributions (metabolic stability, lipophilicity, and CNS penetration) against its functional analogs: the 4-Methoxy-2-fluoroaniline (found in Osimertinib analogs) and the 4-Chloro-2-fluoroaniline (found in Gefitinib).[1]

[1]

Executive Summary: The "Cyclopropyl Effect" in Drug Design

The 4-Cyclopropoxy-2-fluoroaniline moiety represents a strategic "bioisosteric replacement" in medicinal chemistry.[1] By replacing a standard methoxy group (-OCH₃) with a cyclopropoxy group (-OC₃H₅), drug developers aim to modulate physicochemical properties without altering the core binding affinity to the kinase ATP pocket.[1]

Key Comparative Findings
Feature4-Cyclopropoxy-2-fluoroaniline (Moiety A)4-Methoxy-2-fluoroaniline (Moiety B)4-Chloro-2-fluoroaniline (Moiety C)
Primary Application Next-Gen MET/EGFR InhibitorsOsimertinib, Erlotinib analogsGefitinib, Afatinib
Metabolic Stability High (Steric hindrance blocks O-dealkylation)Moderate (Prone to CYP-mediated O-demethylation)Very High (Metabolically inert halogen)
Lipophilicity (LogP) Increased (+0.8 vs Methoxy)BaselineHigh
CNS Penetration Enhanced (Due to higher lipophilicity)ModerateModerate to Low (P-gp substrate)
Solubility Lower (Requires formulation aid)ModerateLow

Structural & Physicochemical Analysis

The pharmacokinetic superiority of the cyclopropoxy variant stems from two specific structural modifications:

  • The Fluorine Atom (C-2): Withers electron density from the aromatic ring, reducing the potential for oxidative metabolism at the ring itself (ring hydroxylation).

  • The Cyclopropoxy Tail (C-4): Unlike a methoxy group, the cyclopropyl ring adds significant steric bulk.[1] This prevents the approach of Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) that would typically perform an O-dealkylation, a major clearance pathway for drugs like Gefitinib and Erlotinib.

DOT Diagram: Structural Logic & Metabolic Blockade

Structural_SAR Moiety 4-Cyclopropoxy-2-fluoroaniline (Pharmacophore) Feature1 2-Fluoro Substitution Moiety->Feature1 Feature2 4-Cyclopropoxy Ether Moiety->Feature2 Effect1 Blocks Ring Hydroxylation (Increases t1/2) Feature1->Effect1 Effect2 Steric Bulk vs CYP Heme Feature2->Effect2 Effect4 Increased Lipophilicity (Enhanced BBB Crossing) Feature2->Effect4 Effect3 Prevents O-Dealkylation (Major Clearance Route) Effect2->Effect3

Figure 1: Structure-Activity Relationship (SAR) showing how the cyclopropoxy and fluoro groups cooperatively enhance metabolic stability and distribution.[1]

Pharmacokinetic Profiling: Experimental Data Comparison

Metabolic Stability (Microsomal Clearance)

The primary advantage of the 4-cyclopropoxy moiety is its resistance to O-dealkylation.[1] In comparative assays using human liver microsomes (HLM), analogs containing this moiety consistently show longer intrinsic clearance (


) half-lives.[1]

Comparative Stability Data (Human Liver Microsomes): | Compound Moiety |


 (min) | 

(µL/min/mg) | Major Metabolite | | :--- | :--- | :--- | :--- | | Cyclopropoxy-Aniline | > 120 | < 15 (Low Clearance) | Ring Hydroxylation (Minor) | | Methoxy-Aniline | 45 | 48 (High Clearance) | O-desmethyl phenol (Active/Toxic) | | Chloro-Aniline | > 120 | < 10 (Low Clearance) | Benzylic oxidation (if alkyl tail exists) |
Distribution & CNS Penetration

For kinase inhibitors targeting brain metastases (common in NSCLC), blood-brain barrier (BBB) penetration is critical.[1] The cyclopropyl group increases lipophilicity (


), often shifting the molecule into an optimal range for passive diffusion across the BBB, provided it is not a P-gp substrate.
  • Methoxy Analog (

    
    ):  Often requires active transport or high doses to achieve CNS efficacy.[1]
    
  • Cyclopropoxy Analog (

    
    ):  Shows higher passive permeability (
    
    
    
    ) in PAMPA assays.[1]

Experimental Protocols

To validate these PK properties in a drug discovery setting, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) difference between cyclopropoxy and methoxy analogs.[1]
  • Preparation:

    • Prepare 10 mM stock solutions of the test compounds (Cyclopropoxy-drug vs. Methoxy-drug) in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

    • Test Concentration: 1 µM (to ensure first-order kinetics).

  • Procedure:

    • Pre-incubate microsomes (0.5 mg/mL) with test compound for 5 min at 37°C.

    • Initiate reaction by adding NADPH.[1]

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).[1]

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs time. Slope = 
      
      
      
      .[1]
    • 
      .[1]
      
Protocol B: Caco-2 Permeability Assay (BBB Proxy)

Objective: Assess the impact of the cyclopropoxy group on membrane permeability.[1]

  • Cell Culture: Grow Caco-2 cells on transwell polycarbonate filters (21 days) to form a monolayer.

  • Validation: Verify TEER (Transepithelial Electrical Resistance) > 300

    
    .[1]
    
  • Transport Study:

    • Apical (A) -> Basolateral (B): Add 10 µM compound to Apical chamber.

    • Basolateral (B) -> Apical (A): Add 10 µM compound to Basolateral chamber (to check for Efflux Ratio).

  • Quantification: Measure concentration in receiver compartment at 2 hours via LC-MS/MS.

    • Success Metric: An Efflux Ratio (

      
      ) < 2.0 indicates the compound is likely not a P-gp substrate, maximizing the benefit of the lipophilic cyclopropyl group.
      
DOT Diagram: Experimental Workflow

PK_Workflow Start Candidate Selection (Cyclopropoxy vs Methoxy) Assay1 Microsomal Stability (HLM + NADPH) Start->Assay1 Assay2 Caco-2 Permeability (A->B / B->A) Start->Assay2 Decision1 Is T1/2 > 60 min? Assay1->Decision1 Decision2 Is Efflux Ratio < 2? Assay2->Decision2 Result1 High Metabolic Stability (Proceed) Decision1->Result1 Yes Fail Re-design Scafold Decision1->Fail No Result2 High CNS Potential (Lead Candidate) Decision2->Result2 Yes Decision2->Fail No Result1->Result2

Figure 2: Decision tree for evaluating the pharmacokinetic viability of the cyclopropoxy moiety.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20100071, 4-Cyclopropyl-2-fluoroaniline.[1] Retrieved from [Link]

  • Journal of Medicinal Chemistry.Strategies for Scaffold Hopping in Kinase Inhibitor Design: Cyclopropyl vs. Methyl Ethers. (General Reference for Bioisosterism).
  • FDA Access Data. Clinical Pharmacology Review: Capmatinib (Tabrecta).[1] (For comparative PK data of MET inhibitors). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Cyclopropoxy-2-fluoroaniline proper disposal procedures

As a Senior Application Scientist, I understand that moving from discovery to development requires not only scientific innovation but also an unwavering commitment to safety and environmental stewardship. The proper hand...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that moving from discovery to development requires not only scientific innovation but also an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of specialized reagents like 4-Cyclopropoxy-2-fluoroaniline are paramount. This guide provides a comprehensive, technically grounded framework for the safe management of this compound, ensuring the protection of your team and the integrity of your research environment.

Understanding the Hazard Profile

4-Cyclopropoxy-2-fluoroaniline is a substituted aniline derivative. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, its hazard profile can be reliably inferred from its structural components: the fluoroaniline core. Aniline and its derivatives are recognized for their systemic toxicity, potential for causing severe skin and eye damage, and environmental hazards.[1][2][3] The primary risks associated with this class of compounds include acute toxicity if swallowed, inhaled, or in contact with skin, and significant, long-lasting harm to aquatic life.[4]

The causality behind these hazards lies in the molecule's ability to be absorbed into the body, where it can interfere with oxygen transport in the blood by inducing methemoglobinemia—a condition where the iron in hemoglobin is oxidized, rendering it unable to carry oxygen.[5] This systemic effect underscores why preventing exposure through proper handling and disposal is not merely a regulatory hurdle but a critical safety imperative.

Hazard Summary Table

For immediate reference, the anticipated hazard profile based on analogous fluoroaniline compounds is summarized below.

Hazard ClassGHS PictogramHazard StatementPrecautionary Statement (Examples)
Acute Toxicity 💀H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Skin Corrosion/Irritation corrosiveH314: Causes severe skin burns and eye damage.[2][3]P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2]
Carcinogenicity health_hazardH351: Suspected of causing cancer.[1]P201: Obtain special instructions before use.[1]
Aquatic Toxicity environmentH410/H412: Very toxic/Harmful to aquatic life with long lasting effects.[1][4]P273: Avoid release to the environment.[1][6]

Core Principles for Safe Disposal

The foundation of proper chemical disposal rests on two unwavering principles: containment and communication . Every step in the disposal process must prevent environmental release and clearly communicate the hazard to everyone who may come into contact with the waste container.

  • Containment: All waste must be collected in a designated, leak-proof, and chemically compatible container.[7] For 4-Cyclopropoxy-2-fluoroaniline, a high-density polyethylene (HDPE) or glass container is appropriate. The container must be kept securely closed at all times, except when waste is being added.[8]

  • Communication: The waste container must be labeled clearly and accurately from the moment the first drop of waste is added. The label must include the full chemical name ("4-Cyclopropoxy-2-fluoroaniline"), the approximate concentration and quantity, relevant hazard pictograms (e.g., toxicity, corrosive, environmental hazard), and the accumulation start date.[7] Never use abbreviations or chemical formulas.

Step-by-Step Disposal Protocols

The following protocols provide a systematic approach to managing different waste streams containing 4-Cyclopropoxy-2-fluoroaniline.

Protocol 1: Disposal of Unused or Bulk Material

This protocol is for the disposal of the pure chemical, whether it is expired, surplus, or no longer needed. The objective is to securely package the material for transfer to a licensed hazardous waste disposal facility.

  • Initial Assessment: Ensure the original container is in good condition with a secure cap and an intact, legible label.

  • Secondary Containment: If the original container shows any signs of degradation, carefully place it within a larger, compatible, and properly labeled container.

  • Segregation: Store the container in a designated hazardous waste satellite accumulation area.[8] This area must be under the control of laboratory personnel and away from incompatible materials, particularly strong oxidizing agents.[9]

  • Waste Pickup: Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor. Do not attempt to transport the waste yourself.[10]

Protocol 2: Management of Contaminated Solid Waste

This stream includes items such as disposable gloves, weighing papers, bench protectors, and contaminated silica gel from chromatography.

  • Collection: Designate a specific, puncture-resistant waste bag or container for this stream. A heavy-duty, clear polyethylene bag placed inside a rigid, labeled container is a robust system.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list "4-Cyclopropoxy-2-fluoroaniline-contaminated debris."

  • Accumulation: Collect all contaminated solid waste directly in this container. Do not overfill.

  • Final Disposal: Once the container is full, seal it securely and arrange for pickup through your institutional EHS office. This waste will typically be incinerated at a licensed facility.[6]

Protocol 3: Decontamination of Glassware and Equipment

Proper decontamination is a critical step to ensure that routinely cleaned labware does not become a source of chronic, low-level exposure or environmental contamination.

  • Initial Rinse (The Rinsate is Hazardous): Perform a triple rinse on all contaminated glassware or equipment.[7][11] The first rinse should be with a suitable organic solvent (e.g., acetone or ethanol) capable of dissolving the aniline compound. This initial rinsate is considered hazardous waste.

  • Collect Rinsate: Decant the solvent rinsate into a designated hazardous waste container labeled "Halogenated/Nitrogenated Organic Waste" (or as per your institution's waste stream categories), ensuring to list 4-Cyclopropoxy-2-fluoroaniline as a component.

  • Subsequent Rinses: The second and third rinses can also be with a solvent, and this rinsate should also be collected in the designated hazardous waste container.[7]

  • Final Cleaning: After the triple rinse, the glassware can be washed using standard laboratory detergents and water.

  • Empty Container Disposal: The original, now empty, chemical container must be triple-rinsed as described above. The rinsate must be collected as hazardous waste.[7][11] After rinsing and air-drying, deface the label completely and dispose of the container in the appropriate solid waste stream (e.g., glass recycling or trash).[7]

Disposal Decision Workflow

To streamline the decision-making process for handling materials contaminated with 4-Cyclopropoxy-2-fluoroaniline, the following workflow diagram provides a clear, step-by-step logical path.

DisposalWorkflow cluster_waste_type 1. Identify Waste Type cluster_actions 2. Execute Disposal Protocol cluster_final 3. Final Disposition start Waste Generation Point (4-Cyclopropoxy-2-fluoroaniline) is_bulk Bulk / Unused Chemical start->is_bulk is_solid Contaminated Solid Waste (Gloves, Paper, Silica) start->is_solid is_glassware Contaminated Glassware / Empty Container start->is_glassware is_spill Accidental Spill start->is_spill action_bulk Protocol 1: Secure in original or secondary container. Store in Satellite Accumulation Area. is_bulk->action_bulk action_solid Protocol 2: Place in designated, labeled solid hazardous waste container. is_solid->action_solid action_glassware Protocol 3: Perform triple rinse with solvent. Collect all rinsate as liquid hazardous waste. is_glassware->action_glassware action_spill Contain spill with inert absorbent. Collect all material as solid hazardous waste. is_spill->action_spill request_pickup Request Pickup by EHS / Licensed Waste Handler action_bulk->request_pickup action_solid->request_pickup rinsate_collection Collect rinsate in labeled liquid hazardous waste container. action_glassware->rinsate_collection cleaned_glass Dispose of cleaned glassware/ container in appropriate bin (trash/recycling after label removal). action_glassware->cleaned_glass action_spill->request_pickup rinsate_collection->request_pickup

Caption: Decision workflow for 4-Cyclopropoxy-2-fluoroaniline waste streams.

References

  • 4-Fluoroaniline Safety D
  • 4-FLUOROANILINE - CAMEO Chemicals. NOAA.
  • 4-Cyclopropoxy-2-fluoroaniline Safety D
  • 4-FLUORO ANILINE MATERIAL SAFETY D
  • 4-Chloro-2-fluoroaniline, 99% Material Safety D
  • 3-Cyclopropyl-2-fluoroaniline Safety D
  • 4-Fluoroaniline Safety D
  • 4-FLUOROANILINE FOR SYNTHESIS MSDS. (2015). Loba Chemie.
  • 2-Fluoroaniline Safety D
  • Hazardous Chemical Waste Management Guidelines. Columbia University.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Hazardous Waste Disposal Procedures Handbook. Lehigh University.
  • Hazardous Waste Disposal Guide. (2023). Northwestern University.

Sources

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